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D-Ribose-1-3H

Radiolabeling Metabolic Tracing Assay Sensitivity

D-Ribose-1-3H (CAS 4933-79-3) is a tritium-radiolabeled monosaccharide specifically labeled at the C1 position of the aldopentose D-ribose. It serves as a high-sensitivity tracer for studying ribose metabolism, nucleotide salvage pathways, and pentose phosphate pathway dynamics.

Molecular Formula C5H10O5
Molecular Weight 152.14 g/mol
Cat. No. B13801930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Ribose-1-3H
Molecular FormulaC5H10O5
Molecular Weight152.14 g/mol
Structural Identifiers
SMILESC(C(C(C(C=O)O)O)O)O
InChIInChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5-/m0/s1/i1T
InChIKeyPYMYPHUHKUWMLA-RHTJZAGISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Ribose-1-3H: A High-Specific-Activity Tritiated Pentose for Precise Metabolic Tracing and Nucleotide Research


D-Ribose-1-3H (CAS 4933-79-3) is a tritium-radiolabeled monosaccharide specifically labeled at the C1 position of the aldopentose D-ribose [1]. It serves as a high-sensitivity tracer for studying ribose metabolism, nucleotide salvage pathways, and pentose phosphate pathway dynamics [1][2]. Compared to its 14C-labeled analog, D-Ribose-1-3H offers a specific activity exceeding 10 Ci/mmol (370 GBq/mmol) , providing >200-fold greater sensitivity per mole and enabling detection at subnanomole levels in enzymatic assays [2]. This compound is supplied as a ready-to-use solution in ethanol:water (9:1) at 1 mCi/ml, with radiochemical purity ≥96% verified by HPLC radiochromatogram .

Why D-Ribose-1-3H Cannot Be Replaced by Unlabeled Ribose or Alternative Radiolabels in Critical Research Applications


Generic substitution of D-Ribose-1-3H with unlabeled ribose or even other radiolabeled analogs (e.g., D-Ribose-1-14C, D-Ribose-5-3H, or uniformly labeled ribose) introduces significant experimental compromises that affect data quality and interpretability. Unlabeled ribose lacks the sensitivity required for subnanomole quantification [1]. The C1-position of the tritium label in D-Ribose-1-3H is specifically advantageous for tracking the initial steps of ribose phosphorylation by ribokinase (EC 2.7.1.15) [2] and for monitoring the fate of the C1 carbon in nucleotide biosynthesis and pentose phosphate pathway flux [3]. In contrast, D-Ribose-1-14C provides >200-fold lower specific activity (≥50 mCi/mmol vs. >10 Ci/mmol for 3H) , limiting its utility in low-abundance target detection. Furthermore, alternative tritium labeling positions (e.g., C5-3H) exhibit differential metabolic stability; the C1 position is less susceptible to non-enzymatic hydrogen exchange under physiological conditions, reducing background noise and false-positive signals [4].

Quantitative Differentiation of D-Ribose-1-3H: Head-to-Head Performance Metrics Against Closest Analogs


Specific Activity Superiority: D-Ribose-1-3H vs. D-Ribose-1-14C

D-Ribose-1-3H provides a specific activity exceeding 10 Ci/mmol (370 GBq/mmol) , representing a >200-fold increase over the typical specific activity of D-Ribose-1-14C (≥50 mCi/mmol) . This difference directly translates to enhanced detection sensitivity and reduced substrate mass requirements in kinetic assays.

Radiolabeling Metabolic Tracing Assay Sensitivity

Positional Labeling Integrity: C1-3H vs. C5-3H Stability in Metabolic Studies

The C1 position of D-Ribose-1-3H offers superior metabolic stability compared to alternative labeling positions. A comparative review of tritium labeling strategies notes that C1-hydrogens in carbohydrates are generally less prone to non-enzymatic exchange with aqueous solvents than hydrogens at other positions, such as C5 [1]. This positional stability is critical for accurate flux measurements in the pentose phosphate pathway, where label loss at C5 can occur via transketolase-mediated reactions [2].

Metabolic Stability Tritium Exchange Nucleotide Synthesis

Radiochemical Purity Benchmarking: D-Ribose-1-3H vs. Industry Standards

Commercially available D-Ribose-1-3H is delivered with a guaranteed radiochemical purity of ≥96% . This purity level meets or exceeds the industry standard of ≥98% for high-quality 14C-labeled pentoses [1], ensuring minimal contamination from non-labeled or degraded byproducts that could skew experimental results.

Quality Control Radiochemical Purity HPLC Validation

Economic Efficiency: Cost Per Assay Comparison of D-Ribose-1-3H vs. D-Ribose-1-14C

Despite a higher upfront cost per millicurie, the extreme specific activity of D-Ribose-1-3H (>10 Ci/mmol) allows researchers to use significantly less compound per assay . For example, a 250 µCi unit of D-Ribose-1-3H costs $1,970 , while a 50 µCi unit of D-Ribose-1-14C costs $3,970 . When normalized to the number of assays achievable at a given sensitivity threshold (e.g., 0.1 µCi per assay), the 3H-labeled compound provides >10-fold more assays per dollar spent, due to its 200-fold higher specific activity enabling smaller per-assay quantities.

Procurement Cost Budget Optimization Research Economics

Validated Tracer Performance in Nucleoside Antibiotic Biosynthesis: D-Ribose-1-3H vs. D-Ribose-1-14C

In a classic study on toyocamycin biosynthesis, D-Ribose-1-3H was used alongside D-Ribose-1-14C to trace the incorporation of the ribose moiety into the pyrrolopyrimidine ring [1]. The dual-label approach allowed researchers to distinguish between the fate of the C1 carbon (via 14C) and the retention of the C1 hydrogen (via 3H) during the rearrangement steps [1]. The data demonstrated that the C1 position of ribose is incorporated into carbon 6 of the toyocamycin pyrrole ring, providing a validated model for using D-Ribose-1-3H in complex biosynthetic pathway elucidation.

Natural Product Biosynthesis Tracer Studies Antibiotic Research

Optimal Procurement Scenarios: When D-Ribose-1-3H Delivers Maximum Research Value


Subnanomole-Level Detection in Ribokinase and Nucleotide Salvage Enzyme Assays

D-Ribose-1-3H is the preferred substrate for ribokinase (EC 2.7.1.15) kinetic studies where low enzyme concentrations or slow turnover rates demand high detection sensitivity . Its specific activity >10 Ci/mmol allows accurate quantification of reaction products at subnanomole levels, enabling precise determination of kinetic parameters (Km, Vmax) for enzymes involved in nucleotide salvage pathways [1].

Dual-Label (3H/14C) Metabolic Flux Analysis for Position-Specific Carbon Fate Mapping

For researchers investigating the differential metabolic fate of the ribose C1 carbon versus its hydrogen atom, D-Ribose-1-3H can be paired with D-Ribose-1-14C in dual-label experiments . This approach was successfully employed to elucidate the biosynthetic origin of pyrrole carbons in toyocamycin, revealing that the C1 position contributes to carbon 6 while the C3 position contributes to the cyano carbon . Such dual-label strategies are invaluable for mapping complex biosynthetic pathways in microorganisms and plants .

High-Throughput Screening for Ribose Transport and Utilization Inhibitors

The >200-fold higher specific activity of D-Ribose-1-3H compared to its 14C analog makes it ideally suited for high-throughput screening (HTS) formats where assay miniaturization and cost-per-well are critical. Laboratories conducting screens for inhibitors of ribose uptake transporters or ribokinase can use D-Ribose-1-3H to achieve >10-fold more assays per dollar spent , significantly reducing consumable costs and enabling larger compound library screens within fixed budgets [1].

Pentose Phosphate Pathway (PPP) Flux Quantification in Cells and Tissues

D-Ribose-1-3H is a valuable tracer for measuring ribose-5-phosphate isomerase and transketolase activities within the non-oxidative branch of the pentose phosphate pathway . The C1-specific labeling minimizes background from non-enzymatic exchange and provides a clean readout of ribose incorporation into nucleotides and nucleic acids [1]. This is particularly useful in cancer metabolism research, where PPP flux is often upregulated [1].

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